molecular formula C21H19ClF3N3O2 B2860913 (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide CAS No. 314026-06-7

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide

Cat. No.: B2860913
CAS No.: 314026-06-7
M. Wt: 437.85
InChI Key: MWPOQNHIVGPCRP-OOAXWGSJSA-N
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Description

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.

    Introduction of the imino group: The imino group can be introduced via a condensation reaction with an appropriate amine.

    Functionalization with the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions, respectively.

    Attachment of the carboxamide group: This can be done through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: It could be investigated for its potential therapeutic properties.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives that have similar structural features.

    Chromene analogs: Compounds with variations in the substituents on the chromene core.

    Imino derivatives: Compounds with different imino substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]imino-7-(diethylamino)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N3O2/c1-3-28(4-2)14-7-5-12-9-15(19(26)29)20(30-18(12)11-14)27-17-10-13(21(23,24)25)6-8-16(17)22/h5-11H,3-4H2,1-2H3,(H2,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPOQNHIVGPCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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